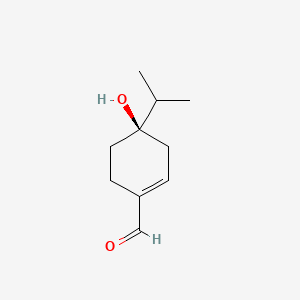
(3-Chlorophenyl)(1-methyl-2-pyrrolidinylidene)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MCN-3009 is a mesoporous carbon nitride compound known for its unique structural and physicochemical properties. It has gained significant attention in various fields due to its large surface area, uniform pore diameters, and semiconducting properties .
准备方法
Synthetic Routes and Reaction Conditions
MCN-3009 can be synthesized through the polymerization of aromatic and aliphatic carbons with high nitrogen-containing molecular precursors. This process involves hard and soft templating approaches to achieve the desired mesoporous structure .
Industrial Production Methods
In industrial settings, the production of MCN-3009 typically involves the use of high-temperature treatment and controlled atmospheres to ensure the formation of the mesoporous structure. The process may also include the incorporation of various functionalities, such as metal nanoparticles or organic molecules, to enhance its properties .
化学反应分析
Types of Reactions
MCN-3009 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its semiconducting and basic properties .
Common Reagents and Conditions
Common reagents used in the reactions involving MCN-3009 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions involving MCN-3009 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce amines .
科学研究应用
MCN-3009 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of MCN-3009 involves its semiconducting properties, which enable it to participate in photoelectrochemical conversions and sensing applications. The molecular targets and pathways involved include the activation of carbon dioxide and the selective sensing of toxic organic acids .
相似化合物的比较
Similar Compounds
- Mesoporous silica nanoparticles
- Graphitic carbon nitride
- Mesoporous carbon nanoparticles
Uniqueness
MCN-3009 is unique due to its dual functionalities, including both acidic and basic groups, which are introduced through UV-light irradiation. This property offers enzyme-like characteristics in a single system, making it highly versatile for various applications .
属性
CAS 编号 |
50528-92-2 |
|---|---|
分子式 |
C12H14ClN3O |
分子量 |
251.71 g/mol |
IUPAC 名称 |
(3E)-1-(3-chlorophenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C12H14ClN3O/c1-16-7-3-6-11(16)15-12(17)14-10-5-2-4-9(13)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,14,17)/b15-11+ |
InChI 键 |
SINSISHOQIDCEP-RVDMUPIBSA-N |
手性 SMILES |
CN\1CCC/C1=N\C(=O)NC2=CC(=CC=C2)Cl |
规范 SMILES |
CN1CCCC1=NC(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



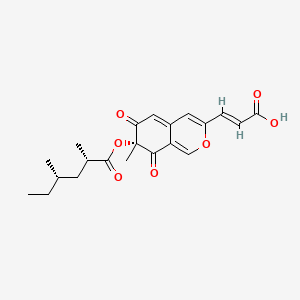


![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
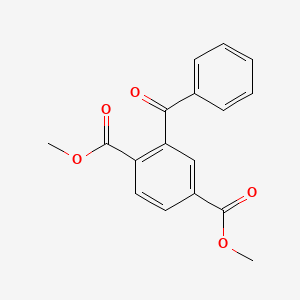
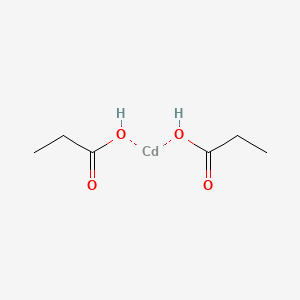
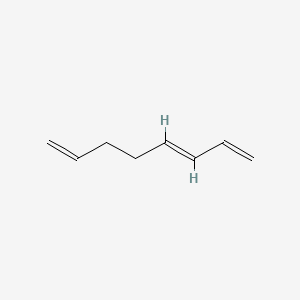

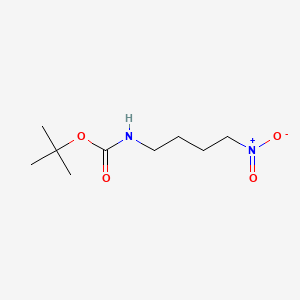
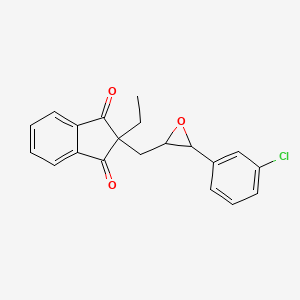

![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
